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molecular formula C11H10O4 B8527832 3-Hydroxy-3-(4-methoxy-1,3-benzodioxol-6-yl)-1-propyne

3-Hydroxy-3-(4-methoxy-1,3-benzodioxol-6-yl)-1-propyne

Cat. No. B8527832
M. Wt: 206.19 g/mol
InChI Key: ZGCGNJYQFQSIFY-UHFFFAOYSA-N
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Patent
US06313310B1

Procedure details

3-Hydroxy-3-(4-methoxy-1,3-benzodioxol-6-yl)-1-propyne was prepared according to Method A above from 3-methoxy-4,5-methylenedioxybenzaldehyde (0.721 g, 4 mmol) (Lancaster) in THF (20 mL) and ethynylmagnesium chloride (5 mmol, 10 mL, 0.5M solution in tetrahydrofuran) (Aldrich). (Yield 629 mg, 76%).
Quantity
0.721 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]2[O:13][CH2:12][O:11][C:10]=12)[CH:6]=[O:7].[C:14]([Mg]Cl)#[CH:15]>C1COCC1>[OH:7][CH:6]([C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:10]2[O:11][CH2:12][O:13][C:9]=2[CH:8]=1)[C:14]#[CH:15]

Inputs

Step One
Name
Quantity
0.721 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C2C1OCO2
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(#C)[Mg]Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C#C)C=1C=C(C2=C(OCO2)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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